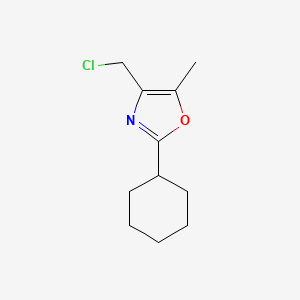![molecular formula C11H10O2S B8324689 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester](/img/structure/B8324689.png)
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester
Vue d'ensemble
Description
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a methyl group at the 2-position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylthiophene with a suitable methoxycarbonylating agent can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π interactions, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzo[b]thiophene: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
5-Methoxycarbonylbenzo[b]thiophene: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.
2-Methylthiophene: A simpler structure without the fused benzene ring, leading to different applications and reactivity.
Uniqueness
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer specific chemical properties and reactivity. These functional groups allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H10O2S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
methyl 2-methyl-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O2S/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 |
Clé InChI |
DOBPARWDWKCERQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2,4']Bithiazol-2'-ylmethanol](/img/structure/B8324616.png)


![2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8324631.png)




![Methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8324651.png)


![N-(3-chlorophenyl)-3-((methylamino)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8324677.png)
![1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione](/img/structure/B8324681.png)
![7-Hydroxybenzo[b]thiophene-4-carbaldehyde](/img/structure/B8324697.png)
